molecular formula C9H6N2O B14687066 4H-[1,2]Oxazolo[5,4-E]indole CAS No. 32530-61-3

4H-[1,2]Oxazolo[5,4-E]indole

Katalognummer: B14687066
CAS-Nummer: 32530-61-3
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: GVBJZJCLTYJSNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-[1,2]Oxazolo[5,4-E]indole typically involves the annelation of the oxazole moiety to the isoindole ring. This process can be achieved through various synthetic routes, including cyclization reactions and condensation processes. One efficient method involves the reaction of appropriate precursors under controlled conditions to form the desired oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4H-[1,2]Oxazolo[5,4-E]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

4H-[1,2]Oxazolo[5,4-E]indole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4H-[1,2]Oxazolo[5,4-E]indole involves its interaction with cellular targets, particularly tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the mitochondrial pathway. This mechanism is particularly relevant in cancer research, where the compound’s ability to disrupt microtubule dynamics makes it a promising candidate for anticancer therapies .

Eigenschaften

CAS-Nummer

32530-61-3

Molekularformel

C9H6N2O

Molekulargewicht

158.16 g/mol

IUPAC-Name

4H-pyrrolo[2,3-g][1,2]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-7(3-4-10-8)9-6(1)5-11-12-9/h2-5H,1H2

InChI-Schlüssel

GVBJZJCLTYJSNO-UHFFFAOYSA-N

Kanonische SMILES

C1C=C2C(=CC=N2)C3=C1C=NO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.